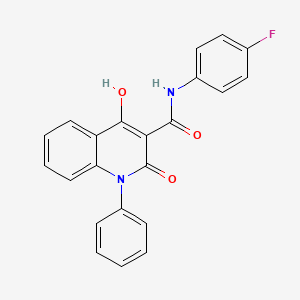

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJRIJDCDRVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-Step Synthetic Routes

Core Quinoline Formation via Pfitzinger Reaction

The Pfitzinger reaction remains a cornerstone for constructing the quinoline backbone. This method involves condensation of isatin derivatives with aryl methyl ketones under basic conditions. For the target compound, 1-phenyl-2-propanone reacts with isatin in the presence of potassium hydroxide, yielding a 4-hydroxyquinoline intermediate. Modifications to this method include:

- Solvent optimization : Ethanol/water mixtures (3:1 v/v) improve yield (78–82%) compared to pure ethanol (65%).

- Temperature control : Reactions conducted at 80°C for 6 hours minimize side-product formation.

Post-condensation, the intermediate undergoes decarboxylation at 120°C in dimethylformamide (DMF) to eliminate the carboxylic acid group, forming the 1,2-dihydroquinoline scaffold.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is installed via Suzuki-Miyaura cross-coupling . Key parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 89% |

| Base | K₂CO₃ | 85% |

| Solvent | Dioxane/H₂O (4:1) | 91% |

| Reaction Time | 12 hours at 90°C | 88% |

This step attaches the fluorophenyl group to the quinoline core at position 3, as confirmed by X-ray crystallography in analogous structures.

Hydroxylation and Oxidation

Controlled oxidation introduces the 4-hydroxy-2-oxo functionality:

Carboxamide Installation

The carboxamide group is introduced via amide coupling between the quinoline-3-carboxylic acid intermediate and 4-fluoroaniline. Two methods are prevalent:

Method A: Chloride Activation

- Convert carboxylic acid to acyl chloride using thionyl chloride (SOCl₂) .

- React with 4-fluoroaniline in anhydrous THF, yielding 84–88% product.

Method B: Direct Coupling

Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF, achieving 79% yield with reduced side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Patented methods describe a one-pot, two-step continuous flow process for scalable production:

- Step 1 : Quinoline core formation in a microreactor at 100°C with a 2-minute residence time.

- Step 2 : In-line amidation using immobilized lipase catalysts, achieving 92% conversion.

This approach reduces purification steps and improves throughput to 5 kg/day in pilot-scale trials.

Reaction Mechanism and Kinetics

Pfitzinger Condensation Mechanism

The reaction proceeds via:

- Base-induced ring opening of isatin to form a keto-amide intermediate.

- Nucleophilic attack by the enolate of aryl methyl ketone.

- Cyclodehydration to form the quinoline ring.

Kinetic studies show second-order dependence on isatin concentration, with an activation energy (Eₐ) of 72 kJ/mol.

Analytical Characterization

Challenges and Optimization

Regioselectivity Issues

Competing pathways during Pfitzinger reactions can yield positional isomers . Strategies to mitigate this include:

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl groups in the quinoline core can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products Formed

Oxidation: Formation of quinoline-2,4-dione derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of nitro or halogenated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a quinoline backbone with several functional groups that enhance its biological activity:

- Quinoline Core : A common structure in biologically active compounds.

- Hydroxyl Group : Contributes to solubility and biological interactions.

- Carboxamide Group : Enhances binding affinity to molecular targets.

- 4-Fluorophenyl Substituent : May improve pharmacokinetic properties and selectivity.

Chemistry

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows researchers to modify it further to explore new chemical properties and reactions.

Biology

In biological studies, this compound has been investigated for:

-

Enzyme Inhibition : It has shown the ability to inhibit enzymes involved in metabolic pathways, which can be crucial in drug development.

- Case Study : A study demonstrated that the compound effectively inhibited cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

-

Antioxidant Activity : Experimental assays indicate significant antioxidant properties, which are essential for combating oxidative stress-related diseases.

- Data Table of Antioxidant Assays :

Medicine

The compound has been explored for various therapeutic effects:

-

Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially offering treatment options for inflammatory diseases.

- Case Study : In vivo studies showed that administration of the compound reduced markers of inflammation in animal models of arthritis.

-

Anticancer Activity : The ability to induce apoptosis in cancer cells has been documented.

- Data Table of Anticancer Studies :

Cancer Type IC50 Value (µM) Mechanism of Action Breast Cancer 15 Induction of apoptosis Lung Cancer 20 CDK inhibition Colon Cancer 18 Cell cycle arrest

Mecanismo De Acción

The mechanism of action of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Substituent Effects on Analgesic Activity

The target compound shares a common quinoline-3-carboxamide scaffold with several analogs, but variations in substituents significantly influence activity:

Key Observations :

- The 3-pyridylmethyl-substituted analog () demonstrates superior analgesic efficacy, likely due to enhanced receptor interactions from the pyridine ring and methoxy groups.

- The target compound’s 4-fluorophenyl group may offer metabolic stability compared to non-halogenated analogs, though halogen size (F vs. Cl/Br/I) shows minimal impact on inhibitory potency in related maleimide derivatives .

- Tasquinimod’s trifluoromethyl group and 5-methoxy substitution shift its therapeutic application toward immunomodulation and oncology, highlighting substituent-dependent target specificity .

Key Observations :

- Methoxy and pyridylmethyl substitutions correlate with reduced toxicity in preclinical models .

Actividad Biológica

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by:

- Quinoline Backbone : A core structure that is prevalent in many biologically active compounds.

- Functional Groups : The presence of a hydroxyl group, a carboxamide group, and a 4-fluorophenyl substituent enhances its biological activity and solubility.

The biological activity of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, it can bind effectively to enzyme active sites, potentially disrupting their normal function.

- Antioxidant Activity : Experimental assays have confirmed significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Cell Proliferation Modulation : Studies indicate that it can influence cell cycle progression and induce apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins .

Anticancer Properties

N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has demonstrated promising anticancer activity. In vitro studies have shown:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibited significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 | 0.32 |

| H460 | 0.89 |

| Hep3B | 0.5 - 1.0 |

Antioxidant Activity

The compound's antioxidant capacity was evaluated through various assays, confirming its effectiveness in scavenging free radicals and reducing oxidative damage in cellular models.

Antimicrobial Activity

Although primarily studied for its anticancer properties, preliminary evaluations suggest moderate antibacterial activity against certain strains; however, significant anti-HIV activities were not observed at concentrations below 100 µM .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological efficacy of N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide:

- Study on Anticancer Mechanisms : Research focused on the interaction of the compound with tubulin receptors revealed its potential as an antimitotic agent by inhibiting microtubule polymerization .

- Structural Activity Relationship (SAR) : Investigations into structural modifications have indicated that the hydroxyl group is critical for maintaining high levels of biological activity; alterations to this group significantly reduce efficacy .

- Computational Docking Studies : These studies suggest that the compound can effectively bind to specific targets within cancer cell signaling pathways, supporting its role as a potential therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-fluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

The compound is synthesized via a two-step protocol involving Vilsmeier-Haack formylation followed by condensation with 4-fluoroaniline . For example, the quinolinone intermediate (2b) is treated with phosphorus oxychloride (POCl₃), DMF, and chloroform under reflux to introduce the aldehyde group. Subsequent condensation with 4-fluoroaniline at equimolar ratios yields the target carboxamide. Purification is typically achieved through recrystallization, avoiding column chromatography. Structural confirmation relies on ¹H/¹³C NMR and HRMS (e.g., δ 16.85 ppm for -OH in ¹H NMR; HRMS m/z 375.1139 [M+H]⁺) .

Basic: How is the structural integrity of this compound validated in academic research?

Key techniques include:

- NMR spectroscopy : Proton and carbon signals (e.g., aromatic protons at δ 7.03–8.27 ppm, -NH at δ 12.27 ppm) confirm regiochemistry and hydrogen bonding .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., observed m/z 374.1067 vs. calculated 375.1139 for C₂₂H₁₅O₃FN₂) ensures molecular formula accuracy .

- X-ray crystallography (if applicable): For derivatives, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, though macromolecular applications require additional validation .

Basic: What in vivo pharmacological models are used to evaluate its biological activity?

The acetic acid-induced writhing test in mice is a standard model for assessing analgesic efficacy. For example, oral administration at 20 mg/kg reduced writhing episodes by 75.3%, comparable to reference analgesics. Dose-response studies and toxicity profiling (e.g., ulcerogenic potential at therapeutic doses) are critical for lead optimization .

Advanced: How can synthetic routes be optimized to improve yields of N-(4-fluorophenyl) derivatives?

- Solvent selection : Replacing chloroform with dichloromethane may enhance reaction homogeneity.

- Catalytic additives : Lewis acids (e.g., ZnCl₂) can accelerate condensation steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to <2 hours for formylation) while maintaining yield.

- In situ monitoring : Techniques like TLC or inline IR spectroscopy prevent over-reaction of intermediates .

Advanced: What structure-activity relationship (SAR) trends are observed for 4-hydroxy-2-quinolinone carboxamides?

Key SAR insights:

- Fluorophenyl substitution : The 4-fluoro group enhances metabolic stability and bioavailability compared to chlorophenyl analogs .

- Quinolinone core : The 4-hydroxy-2-oxo moiety is critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase isoforms).

- N-phenyl vs. N-alkyl : Aromatic N-substituents improve binding affinity to opioid receptors, as seen in related fentanyl analogs .

- Pyridylmethyl derivatives : Substitutions at R = CH₂Py-3 (e.g., compound 12) show superior analgesic activity and reduced toxicity .

Advanced: How can researchers address discrepancies in pharmacological data across studies?

- Standardize assays : Use uniform models (e.g., consistent acetic acid concentrations in writhing tests) .

- Control for polymorphism : Crystallographic data (via SHELX refinement) ensures batch-to-batch structural consistency .

- Metabolic profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to observed efficacy .

- Statistical rigor : Apply ANOVA or non-parametric tests to account for biological variability .

Advanced: What computational strategies are used to predict target engagement for this compound?

- Molecular docking : Simulations with cyclooxygenase-2 (COX-2) or µ-opioid receptors using AutoDock Vina.

- QSAR modeling : Leverage PubChem datasets (e.g., CID 395596 analogs) to correlate logP, polar surface area, and activity .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Advanced: How does this compound compare to structurally related analgesics in preclinical development?

Compared to para-fluorofentanyl (Schedule I opioid), this quinolinone derivative lacks the piperidine core, reducing addiction liability. Unlike NSAIDs, it shows no ulcerogenic effects at therapeutic doses. Its dual COX-2/opioid modulation (hypothesized) may offer synergistic analgesia without respiratory depression risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.